Methyl 3,5-diiodobenzoate
Overview
Description
Methyl 3,5-diiodobenzoate is an organic compound with the molecular formula C8H6I2O2. It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3 and 5 positions, and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Scientific Research Applications
Methyl 3,5-diiodobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-diiodobenzoate can be synthesized through several methods. One common synthetic route involves the iodination of methyl benzoate. The process typically includes the following steps:
Iodination: Methyl benzoate is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 3 and 5 positions.
Esterification: The resulting diiodobenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diiodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form methyl 3,5-dihydroxybenzoate.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include methyl 3,5-diazidobenzoate or methyl 3,5-dithiocyanatobenzoate.
Reduction: The major product is methyl 3,5-dihydroxybenzoate.
Oxidation: The major product is 3,5-diiodobenzoic acid.
Mechanism of Action
The mechanism of action of methyl 3,5-diiodobenzoate involves several pathways:
Protein Dephosphorylation: The compound induces dephosphorylation of proteins, inhibiting key enzymes involved in cell proliferation.
Inhibition of Tubulin Polymerization: It disrupts the polymerization of tubulin, leading to cell cycle arrest and apoptosis.
Activation of Protein Phosphatase 2A: This enzyme plays a crucial role in regulating cell growth and division, and its activation by this compound contributes to its antitumor effects.
Comparison with Similar Compounds
Methyl 3,5-diiodobenzoate can be compared with other diiodobenzoate derivatives:
Methyl 2,4-diiodobenzoate: Similar in structure but with iodine atoms at the 2 and 4 positions, leading to different reactivity and applications.
Ethyl 3,5-diiodobenzoate: The ethyl ester variant, which has slightly different physical properties and reactivity.
Methyl 3,5-dihydroxybenzoate: The reduced form, which lacks the iodine atoms and has different chemical properties.
This compound is unique due to its specific substitution pattern and the presence of iodine atoms, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
methyl 3,5-diiodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSITUQNFNKVLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700753 | |
Record name | Methyl 3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14266-19-4 | |
Record name | Benzoic acid, 3,5-diiodo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14266-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-diiodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,5-diiodo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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